3-[(4-Chlorophenyl)sulfonyl]-5-nitrophenol
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Overview
Description
3-[(4-Chlorophenyl)sulfonyl]-5-nitrophenol is an organic compound that features a sulfonyl group attached to a chlorinated phenyl ring and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfonyl]-5-nitrophenol typically involves the sulfonation of 4-chlorophenyl compounds followed by nitration. One common method includes the following steps:
Sulfonation: 4-chlorophenyl compounds are treated with sulfuric acid or chlorosulfonic acid to introduce the sulfonyl group.
Nitration: The sulfonated intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)sulfonyl]-5-nitrophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 3-[(4-Aminophenyl)sulfonyl]-5-nitrophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-[(4-Chlorophenyl)sulfonyl]-5-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfonyl]-5-nitrophenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro and sulfonyl groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylsulfonyl derivatives: Compounds with similar sulfonyl and chlorophenyl groups.
Nitrophenols: Compounds with nitro groups attached to phenol rings.
Uniqueness
3-[(4-Chlorophenyl)sulfonyl]-5-nitrophenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications and interactions that are not observed in simpler analogs.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-5-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO5S/c13-8-1-3-11(4-2-8)20(18,19)12-6-9(14(16)17)5-10(15)7-12/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMIFYAGNVYZHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC(=CC(=C2)O)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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